molecular formula C8H18ClNO2S B1473263 2-[(Ethanesulfonyl)methyl]piperidine hydrochloride CAS No. 1864063-89-7

2-[(Ethanesulfonyl)methyl]piperidine hydrochloride

Cat. No.: B1473263
CAS No.: 1864063-89-7
M. Wt: 227.75 g/mol
InChI Key: PVIXTVSKSJQSPP-UHFFFAOYSA-N
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Description

2-[(Ethanesulfonyl)methyl]piperidine hydrochloride (CAS 1864063-89-7) is a chemical compound with the molecular formula C8H18ClNO2S and a molecular weight of 227.75 g/mol . This piperidine-based sulfonyl compound is offered specifically for research and development purposes. Piperidine scaffolds are of significant interest in medicinal chemistry and drug discovery . For instance, piperidine rings are key structural components in various pharmaceutical agents, and similar sulfonyl-containing piperidine derivatives have been identified as important synthetic intermediates in the preparation of active pharmaceutical ingredients. One prominent example is the use of related compounds as key intermediates in the synthesis of linagliptin, a medication used for the treatment of type 2 diabetes . The ethanesulfonylmethyl functional group attached to the piperidine ring contributes specific steric and electronic properties that can influence the molecule's interaction with biological targets or its behavior in chemical syntheses. Researchers investigating new therapeutic agents, particularly in areas such as metabolic diseases or central nervous system disorders, may find this compound valuable for constructing novel chemical entities. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Proper safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

2-(ethylsulfonylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S.ClH/c1-2-12(10,11)7-8-5-3-4-6-9-8;/h8-9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIXTVSKSJQSPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(Ethanesulfonyl)methyl]piperidine hydrochloride is a piperidine derivative characterized by the presence of an ethanesulfonyl group. This compound has gained attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. Its molecular formula is C₈H₁₈ClN₃O₂S, with a molecular weight of approximately 227.75 g/mol. The compound's unique structure allows for various interactions at the molecular level, influencing its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H18ClN3O2S\text{C}_8\text{H}_{18}\text{ClN}_3\text{O}_2\text{S}

The piperidine ring contributes to the compound's basic properties, while the ethanesulfonyl group enhances its solubility in water and reactivity patterns, making it suitable for various applications in synthetic chemistry.

Biological Activity Overview

Research indicates that this compound may influence several biological pathways. Initial studies suggest its potential role in modulating pain and inflammation pathways, although comprehensive studies are still needed to elucidate its mechanisms of action fully.

Binding Affinity Studies

Interaction studies have focused on the compound's binding affinity to specific receptors and enzymes. These studies aim to determine how this compound influences biological activities at a molecular level. Preliminary findings indicate that it may act as a modulator for certain receptors involved in pain signaling pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key features of related compounds:

Compound NameStructural FeaturesUnique Properties
This compoundPiperidine ring with ethanesulfonylEnhanced solubility and specific reactivity patterns
3-[(Methylsulfonyl)methyl]piperidine hydrochloridePiperidine ring with methylsulfonylDifferent reactivity due to methyl group
4-(Ethylsulfonyl)piperidine hydrochloridePiperidine ring with ethylsulfonylVariation in solubility and reactivity
Ethyl 1-(methylsulfonyl)piperidine-4-carboxylatePiperidine derivative with carboxylicDistinct functional group leading to varied applications

This comparison highlights the unique properties of this compound, particularly its ethanesulfonyl group, which may influence its reactivity and potential applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, including this compound:

  • Pain Management : A study investigating various piperidine derivatives found that modifications in the piperidine structure could enhance analgesic properties. The findings suggest that compounds similar to this compound may possess significant analgesic effects in preclinical models .
  • Inflammation Modulation : Another study focused on the anti-inflammatory effects of piperidine derivatives indicated that certain substitutions on the piperidine ring could lead to compounds with enhanced anti-inflammatory activity. This suggests that this compound could be further investigated for its potential therapeutic applications in inflammatory diseases .
  • Cytotoxicity Studies : Research has also examined the cytotoxic effects of various piperidine derivatives on cancer cell lines. Preliminary data indicate that some derivatives exhibit selective cytotoxicity, which could be relevant for developing targeted cancer therapies .

Scientific Research Applications

Therapeutic Potential

Research indicates that 2-[(Ethanesulfonyl)methyl]piperidine hydrochloride may modulate pathways relevant to pain and inflammation management. Initial studies suggest its potential as an antiarrhythmic agent and an antiserotonin compound, which could be beneficial in treating various conditions related to serotonin dysregulation .

Table 1: Pharmacological Activity Overview

Activity Type Description Reference
AntiarrhythmicPotential to regulate heart rhythm
AntiserotoninMay inhibit serotonin pathways
Pain ManagementModulates pain-related biochemical pathways

Biological Interaction Studies

Studies on the binding affinity of this compound to specific receptors and enzymes are ongoing. These investigations aim to elucidate its mechanisms of action at a molecular level, which could lead to new therapeutic strategies.

Industrial Applications

In addition to its medicinal uses, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique sulfonyl group allows it to participate in various chemical reactions, making it useful in industrial settings for producing chemical products.

Table 2: Industrial Applications

Application Area Details Reference
Organic SynthesisIntermediate for complex molecule synthesis
Chemical ReagentUsed in industrial processes

Case Studies and Research Findings

Several studies have been conducted to assess the effectiveness of this compound in various applications:

  • Study on Antiarrhythmic Properties : A study demonstrated that compounds similar to this compound exhibited significant antiarrhythmic effects in mammalian models, suggesting its potential use in cardiac therapies .
  • Pain Modulation Research : Initial findings indicated that this compound could effectively modulate pain pathways, leading to decreased pain perception in preclinical models.
  • Biochemical Pathway Analysis : Ongoing research is focused on understanding how the ethanesulfonyl group influences the compound's interaction with biological targets, which may reveal new therapeutic avenues for managing conditions like chronic pain and inflammation .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties of Selected Piperidine Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents
2-[(Ethanesulfonyl)methyl]piperidine HCl C₈H₁₇NO₂S·HCl (inferred) ~239.7 (estimated) Ethanesulfonylmethyl group
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy group
Donepezil HCl C₂₄H₂₉NO₃·HCl 415.95 Benzyl, indanone-derived substituent
Paroxetine HCl C₁₉H₂₀FNO₃·HCl 374.83 (hemihydrate) Fluorophenyl, benzodioxolyl groups
2-[2-(3-Ethylphenoxy)ethyl]piperidine HCl C₁₅H₂₂ClNO 283.8 Ethylphenoxyethyl group

Key Observations :

  • Molecular Weight : The target compound’s lower molecular weight (~239.7) compared to donepezil (415.95) suggests differences in blood-brain barrier permeability and metabolic stability .

Pharmacological Activity

Piperidine derivatives are often designed as AChE inhibitors. For example:

  • Donepezil HCl: IC₅₀ values in the nanomolar range due to its dual binding to the catalytic site and peripheral anionic site of AChE .
  • 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine: Exhibits anti-AChE activity via rigid aromatic interactions .

Key Observations :

  • Toxicity Gaps: Limited acute toxicity data for most piperidine hydrochlorides, emphasizing the need for targeted studies .
  • Regulatory Oversight : Compounds like 4-(Diphenylmethoxy)piperidine HCl are regulated under IECSC, suggesting similar requirements for the target compound .

Q & A

What synthetic methodologies are recommended for the preparation of 2-[(Ethanesulfonyl)methyl]piperidine hydrochloride?

Basic Research Focus
The synthesis of this compound typically involves nucleophilic substitution or sulfonylation reactions. Piperidine derivatives are often functionalized at the nitrogen or methyl position. For example, the ethanesulfonyl group can be introduced via reaction of a piperidine precursor with ethanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . Optimization of reaction conditions (temperature, solvent polarity, and stoichiometry) is critical to minimize side reactions, such as over-sulfonylation or decomposition. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .

How should this compound be stored to maintain stability?

Basic Research Focus
Stability is influenced by temperature, humidity, and incompatible materials. Store the compound in a dry environment at 2–8°C, sealed under inert gas (e.g., argon) to prevent hygroscopic degradation . Avoid contact with strong oxidizing agents (e.g., peroxides), as sulfonamide derivatives may undergo exothermic decomposition . Regular monitoring via thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) can assess thermal stability .

What analytical techniques are most effective for characterizing the purity of this compound?

Basic Research Focus
High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with attention to sulfonyl proton signals (δ ~3.0–3.5 ppm) and piperidine ring protons . Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight. For quantification, use certified reference materials (CRMs) and follow pharmacopeial guidelines to minimize batch variability .

How can contradictions in reported reactivity with oxidizing agents be resolved?

Advanced Research Focus
Discrepancies may arise from differences in experimental conditions (e.g., solvent, temperature) or impurities. Systematic studies under controlled environments (e.g., inert atmosphere, anhydrous solvents) are essential. For example, kinetic studies using in situ FTIR or Raman spectroscopy can track reaction intermediates and identify side products . Compare results with computational models (e.g., density functional theory) to predict reactive sites and validate experimental observations .

What computational strategies improve reaction yield optimization for derivatives of this compound?

Advanced Research Focus
Leverage quantum mechanical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. Machine learning algorithms can analyze historical reaction data to recommend optimal conditions (e.g., solvent, catalyst) . For example, reaction path searches for sulfonylation reactions may highlight steric hindrance at the piperidine nitrogen, guiding the use of bulky bases to improve regioselectivity .

How can biological activity assays be designed to evaluate this compound’s pharmacological potential?

Advanced Research Focus
Target-specific assays (e.g., enzyme inhibition or receptor binding) require structural analogs for structure-activity relationship (SAR) studies. For example, sulfonamide-containing piperidines often target carbonic anhydrases or serotonin receptors . Use radioligand binding assays with tritiated ligands to measure affinity (Ki). Pair with cytotoxicity screens (e.g., MTT assay) to assess therapeutic indices. Cross-reference with PubChem bioassay data for similar compounds to prioritize targets .

How can solubility be experimentally determined when literature data are unavailable?

Methodological Focus
Use the shake-flask method: dissolve excess compound in a buffered solution (pH 1–13), equilibrate at 25°C, and quantify supernatant concentration via UV-Vis spectroscopy or HPLC . For low solubility, employ co-solvents (e.g., DMSO) and extrapolate using the Yalkowsky equation. Molecular dynamics simulations can predict solubility parameters based on logP and hydrogen-bonding capacity .

What mechanistic insights exist for the reactivity of the ethanesulfonyl group in cross-coupling reactions?

Advanced Research Focus
The sulfonyl group can act as a leaving group in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Mechanistic studies using deuterium labeling or kinetic isotope effects (KIE) reveal whether oxidative addition or transmetallation is rate-limiting . Monitor intermediates via LC-MS or X-ray crystallography to confirm proposed pathways.

How should researchers address discrepancies in acute toxicity data across studies?

Methodological Focus
Discrepancies may stem from varying test models (e.g., rodent vs. in vitro). Standardize assays using OECD guidelines (e.g., Test No. 423 for acute oral toxicity) . Compare LD50 values with structurally similar compounds (e.g., piperidine sulfonamides) and perform meta-analyses to identify outliers. In vitro hepatocyte assays can supplement in vivo data .

What strategies optimize regioselectivity in functionalizing the piperidine ring of this compound?

Advanced Research Focus
Steric and electronic factors dominate regioselectivity. Use directing groups (e.g., Boc-protected amines) to favor substitution at the methyl position. Computational electrostatic potential maps identify electron-rich sites prone to electrophilic attack . Experimental validation via NMR reaction monitoring confirms predicted selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(Ethanesulfonyl)methyl]piperidine hydrochloride
Reactant of Route 2
2-[(Ethanesulfonyl)methyl]piperidine hydrochloride

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